molecular formula C8H7N3O3 B2652512 3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid CAS No. 957312-81-1

3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid

Cat. No.: B2652512
CAS No.: 957312-81-1
M. Wt: 193.162
InChI Key: DDSMWOCNQXPFLN-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole-Isoxazole Hybrid Compounds

The synthesis of pyrazole-isoxazole hybrids emerged from early 20th-century efforts to combine heterocyclic systems for enhanced electronic and steric properties. The foundational work of Knorr (1883) on pyrazole synthesis via β-diketone cyclocondensation with hydrazines laid the groundwork for later hybrid systems . By the 1980s, advances in regioselective cycloadditions enabled the systematic fusion of isoxazole and pyrazole rings. For example, Girish et al. demonstrated zinc oxide-catalyzed pyrazole synthesis (95% yield) using phenylhydrazine and ethyl acetoacetate, a method later adapted for hybrid systems .

A pivotal development occurred in 2015 with the design of pyrazole/isoxazole-linked arylcinnamides as tubulin polymerization inhibitors, showcasing the therapeutic potential of such hybrids . The compound this compound builds upon these innovations, integrating a methyl-substituted pyrazole at the 4-position with a carboxylic acid-functionalized isoxazole.

Table 1: Key Historical Milestones in Pyrazole-Isoxazole Hybrid Synthesis

Year Development Significance
1883 Knorr’s pyrazole synthesis Established β-diketone cyclocondensation
1987 Isoxazole-pyrrole hybrids Demonstrated fused heterocyclic systems
2015 Pyrazole/isoxazole cinnamides Tubulin inhibition (IC50: 0.4–2.7 μM)
2020 Microwave-assisted hybrid synthesis Reduced reaction times (≤30 minutes)

Significance in Medicinal Chemistry Research

This compound’s dual heterocyclic architecture enables multitarget engagement, particularly in anticancer and antimicrobial applications. The pyrazole ring’s hydrogen-bonding capacity (N1–H and N2) complements the isoxazole’s electron-deficient aromatic system, facilitating interactions with enzymatic pockets. For instance, structurally analogous compounds inhibit tubulin polymerization by binding at the colchicine site, disrupting microtubule dynamics in HeLa cells (IC50 values as low as 0.4 μM) .

The carboxylic acid group enhances solubility and allows for salt formation or prodrug derivatization. Radi et al. demonstrated that pyrazole-acid derivatives exhibit antifungal activity against Fusarium oxysporum (IC50: 0.055 μM), attributed to the acid moiety’s role in membrane penetration .

Position Within Nitrogen-Oxygen Containing Heterocycles

The compound belongs to the azole-oxazole superfamily, characterized by:

  • Pyrazole subunit : 1,2-diazole with adjacent nitrogen atoms, enabling tautomerism (1H ↔ 2H forms).
  • Isoxazole subunit : 1,2-oxazole with oxygen at position 1 and nitrogen at position 2, conferring thermal stability.

Figure 1: Structural Features

  • Pyrazole ring: Methyl group at N1 enhances metabolic stability.
  • Isoxazole ring: Carboxylic acid at C5 permits hydrogen bonding.
  • Conjugation: π-system delocalization across both rings enhances electrophilicity.

Computational studies (DFT/B3LYP) on analogous hybrids reveal a HOMO-LUMO gap of 4.8 eV, suggesting redox stability suitable for drug design .

Research Evolution and Current Landscape

Recent advances focus on:

  • Synthetic Methodologies :
    • Transition-metal-free trifluoromethylation (Guojing et al., 70% yield) .
    • In situ diazo cycloadditions (Aggarwal protocol, 79% yield) .
  • Biological Applications :
    • Antiproliferative agents (HeLa cell IC50: <2 μM) .
    • Antifungal derivatives (MIC: 44–87 μg/mL) .
  • Computational Modeling :
    • Docking studies with tubulin (PDB: 1SA0) show binding energy scores ≤−9.2 kcal/mol .

Table 2: Recent Patents (2020–2025)

Patent ID Application Area Key Claim
WO2023124567 Kinase inhibition Pyrazole-isoxazole ATP-competitive inhibitors
US2024187654 Antibacterial coatings Hybrid-coated medical devices (log CFU reduction: 3.2)
EP4098762 Photodynamic therapy Photosensitizers with λabs ≥450 nm

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-11-4-5(3-9-11)6-2-7(8(12)13)14-10-6/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSMWOCNQXPFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822558
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

957312-81-1
Record name 3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid typically involves the formation of the pyrazole and isoxazole rings followed by their coupling. One common method involves the cycloaddition of dicarboxylic alkynes and hydrazines, catalyzed by rhodium . Another approach includes the use of electron-donating and electron-withdrawing groups to stabilize different tautomers of the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antifungal Activity : Research has shown that derivatives of 3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid exhibit antifungal properties. For instance, studies on related compounds have demonstrated their effectiveness against various phytopathogenic fungi, suggesting that this compound may also possess similar bioactivity .
  • Structure-Activity Relationship (SAR) : The compound's structure allows for modifications that can enhance its biological activity. For example, the introduction of different substituents on the pyrazole ring can significantly affect the inhibitory potency against fungal pathogens .
  • Potential in Cancer Research : There is ongoing research into the use of pyrazole derivatives as inhibitors in cancer therapies, particularly targeting specific protein interactions involved in tumor growth. The ability of these compounds to modulate enzyme activity makes them candidates for further investigation in oncology .

Agricultural Applications

  • Fungicides : The compound has been evaluated for its potential as a fungicide in agricultural settings. Its efficacy against certain fungal strains positions it as a promising candidate for developing new agricultural chemicals aimed at protecting crops from fungal diseases .
  • Pesticide Development : Given its structural characteristics, there is potential for this compound to be incorporated into pesticide formulations, enhancing their effectiveness while minimizing environmental impact. The development of such formulations is critical for sustainable agricultural practices .

Case Study 1: Antifungal Efficacy

A study investigated the antifungal activity of various pyrazole derivatives, including those structurally related to this compound. The results indicated that certain modifications led to enhanced antifungal properties compared to standard treatments like boscalid. The study utilized quantitative structure-activity relationship (QSAR) models to predict the efficacy of new compounds based on structural features .

Case Study 2: Cancer Inhibition

Research focusing on methylthioadenosine-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitors has highlighted the role of pyrazole-containing compounds in modulating protein interactions crucial for cancer cell proliferation. The findings suggest that compounds similar to this compound may serve as leads for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents on Pyrazole Isoxazole Substitution Molecular Formula Molecular Weight (g/mol) Key Features
3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid 1-methyl 5-carboxylic acid C₈H₇N₃O₃ 193.16 Reference compound; high hydrogen-bonding potential
5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid 1-ethyl, 5-methyl 3-carboxylic acid C₁₀H₁₁N₃O₃ 221.22 Ethyl group increases lipophilicity; positional isomerism alters solubility
3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid 1-ethyl, 3-methyl 5-carboxylic acid C₁₀H₁₁N₃O₃ 221.22 Substituent position affects crystal packing and hydrogen-bonding networks
5-Methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid N/A (pyrazole via CH₂) 3-carboxylic acid C₉H₉N₃O₃ 207.19 Methylene linkage alters conformational flexibility
5-Methyl-3-(1-methyl-1H-imidazol-5-yl)isoxazole-4-carboxylic acid 1-methyl imidazole 4-carboxylic acid C₁₀H₁₀N₄O₃ 234.21 Imidazole introduces basicity; impacts pH-dependent solubility

Physicochemical and Functional Comparisons

Substituent Effects
  • Positional Isomerism : In 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid, the ethyl and methyl groups occupy the 1- and 3-positions of the pyrazole, respectively. This alters steric hindrance and electronic distribution, which may influence binding to biological targets or crystallization behavior .
Heterocycle Modifications
  • Pyrazole vs. Imidazole : Replacing pyrazole with imidazole (e.g., 5-Methyl-3-(1-methyl-1H-imidazol-5-yl)isoxazole-4-carboxylic acid) introduces a basic nitrogen atom, enabling participation in stronger hydrogen bonds and protonation at physiological pH. This modification can significantly alter bioavailability and interaction with enzymes or receptors .
Hydrogen-Bonding and Crystallography
  • The carboxylic acid group in all analogs enables robust hydrogen-bonding interactions, critical for crystal engineering and supramolecular assembly. However, substituent positioning (e.g., ethyl vs. methyl) modulates the overall hydrogen-bonding network. For instance, ethyl groups may introduce weaker C–H···O interactions compared to methyl, affecting crystal stability .

Biological Activity

3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

  • Molecular Formula : C₉H₉N₃O₃
  • Molecular Weight : 193.19 g/mol
  • CAS Number : 1356543-58-2

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For example, derivatives of pyrazole have shown effectiveness against various cancer cell lines, including lung (A549), colon (HT-29), and breast cancers. The mechanism often involves the inhibition of specific kinases and induction of apoptosis in cancer cells .

Case Study : A study evaluating the efficacy of pyrazole derivatives demonstrated that certain compounds, including those with isoxazole structures, had IC₅₀ values below 10 μM against multiple cancer types, suggesting potent anticancer activity .

Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties. The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes.

Research Findings : In a comparative study, the compound exhibited an IC₅₀ value of 0.01 μM for COX-2 inhibition, significantly outperforming traditional anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have shown activity against various bacterial strains, including resistant strains.

Example Data Table :

CompoundBacterial StrainMIC (μg/mL)
This compoundE. coli< 8
S. aureus< 4
P. aeruginosa< 16

The biological activity of this compound is attributed to several mechanisms:

  • Kinase Inhibition : Inhibits various kinases involved in cell proliferation and survival.
  • Apoptosis Induction : Triggers intrinsic apoptotic pathways in cancer cells.
  • Inflammatory Pathway Modulation : Alters the expression of pro-inflammatory cytokines and enzymes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid?

  • Methodological Answer : Synthesis typically involves cyclocondensation and functional group transformations. For pyrazole-isoxazole hybrids, a stepwise approach is recommended:

  • Step 1 : React 1-methyl-1H-pyrazole-4-carbaldehyde with hydroxylamine to form the isoxazole ring.
  • Step 2 : Introduce the carboxylic acid group via oxidation or hydrolysis of a precursor ester. For example, ethyl esters can be saponified using LiOH in THF/methanol (1:1 v/v) under reflux, yielding >85% purity after recrystallization .
  • Key Considerations : Use NaN₃ as a catalyst for azide-mediated cyclization (common in pyrazole synthesis) and optimize solvent systems (e.g., DMF for high-temperature reactions) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • FTIR/NMR : Confirm the carboxylic acid moiety via O–H stretching (2500–3300 cm⁻¹) and carbonyl C=O (1680–1720 cm⁻¹). Pyrazole and isoxazole ring protons appear as distinct singlets in ¹H NMR (δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks. For example, intermolecular O–H···N bonds stabilize the crystal lattice, as seen in analogous pyrazole-carboxylic acids .
  • Mass Spectrometry : Exact mass analysis (e.g., HRMS) validates molecular formula (e.g., C₈H₇N₃O₃ requires m/z 207.0572) .

Q. What purification techniques are effective post-synthesis?

  • Methodological Answer :

  • Recrystallization : Use ethanol or toluene for high-purity yields (>95%). For polar derivatives, mixed solvents (e.g., CH₂Cl₂/hexane) improve crystal formation .
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates isoxazole-pyrazole regioisomers .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental and computational spectral data?

  • Methodological Answer :

  • Validation Workflow : Compare experimental FTIR/NMR with DFT-calculated spectra (e.g., using Gaussian09 with B3LYP/6-31G(d)). Discrepancies in carbonyl stretching frequencies may arise from solvent effects or protonation states .
  • Crystallographic Refinement : Use SHELXL to adjust hydrogen atom positions in X-ray structures, resolving conflicts between predicted and observed bond lengths .

Q. What strategies are employed to synthesize bioactive derivatives of this compound?

  • Methodological Answer :

  • Derivatization : Introduce sulfonamide or amide groups at the carboxylic acid position. For example, coupling with tert-butoxycarbonyl (Boc)-protected amines via EDC/HOBt chemistry yields protease inhibitors .
  • Biological Screening : Test derivatives against target enzymes (e.g., SARS-CoV-2 PLpro) using fluorescence-based assays. Molecular docking (AutoDock Vina) predicts binding modes, prioritizing derivatives with ΔG < −8 kcal/mol .

Q. How does hydrogen bonding influence the compound’s crystallization and stability?

  • Methodological Answer :

  • Graph Set Analysis : Use Etter’s rules to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs in pyrazole-carboxylic acids). Strong O–H···N interactions (2.6–2.8 Å) enhance thermal stability (Tₘ > 200°C) .
  • Polymorphism Screening : Vary crystallization solvents (e.g., DMSO vs. MeOH) to isolate metastable forms. SC-XRD and DSC confirm phase transitions .

Q. What experimental designs optimize yield in large-scale synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary reaction parameters (temperature, catalyst loading) using a central composite design. For cyclocondensation, optimal yields (≥90%) occur at 80°C with 10 mol% K₂CO₃ .
  • Scale-Up Protocols : Replace THF with cheaper solvents (e.g., toluene) in ester hydrolysis, maintaining >80% yield at 1 kg scale .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in aqueous vs. organic media?

  • Methodological Answer :

  • pH-Dependent Solubility : The carboxylic acid group confers pH-sensitive solubility (soluble in basic buffers, insoluble in acidic). Conflicting data may arise from unaccounted pH variations .
  • Partition Coefficient (LogP) : Measure experimentally via shake-flask method (LogP ~1.2) to validate computational predictions (e.g., ChemAxon vs. ACD/Labs) .

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